2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Overview
Description
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a heterocyclic compound that belongs to the cinnoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorobenzylamine with a suitable diketone under acidic conditions to form the desired cinnoline derivative. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or cinnoline rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized cinnoline derivatives.
Scientific Research Applications
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazolone-fused cinnolines: These compounds share a similar core structure but differ in the specific substituents and functional groups attached.
Pyrido[4,3,2-de]cinnolin-3-ones:
Uniqueness
2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is unique due to its specific substitution pattern and the presence of the chlorobenzyl group. This contributes to its distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-17-8-4-2-6-15(17)12-22-18(23)11-14-10-9-13-5-1-3-7-16(13)19(14)21-22/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMNWBLTRFSJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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